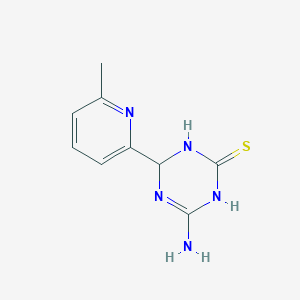

4-Amino-6-(6-methylpyridin-2-yl)-1,6-dihydro-1,3,5-triazine-2-thiol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Amino-6-(6-methylpyridin-2-yl)-1,6-dihydro-1,3,5-triazine-2-thiol is a heterocyclic compound that features a triazine ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-(6-methylpyridin-2-yl)-1,6-dihydro-1,3,5-triazine-2-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methyl-2-pyridinecarboxaldehyde with thiourea and ammonium acetate in the presence of a suitable catalyst . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

化学反应分析

Types of Reactions

4-Amino-6-(6-methylpyridin-2-yl)-1,6-dihydro-1,3,5-triazine-2-thiol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazine or pyridine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

科学研究应用

Antibacterial Activity

Recent studies have demonstrated that derivatives of thiourea, including compounds similar to 4-Amino-6-(6-methylpyridin-2-yl)-1,6-dihydro-1,3,5-triazine-2-thiol, exhibit significant antibacterial properties. For instance, certain thiourea derivatives showed effective inhibition against various bacterial strains such as E. faecalis, P. aeruginosa, and K. pneumoniae, with minimum inhibitory concentrations comparable to standard antibiotics like ceftriaxone .

Anticancer Potential

Research has indicated that triazine derivatives can be designed as molecular hybrids with sulfonamide fragments to enhance anticancer activity. These compounds have been shown to exhibit cytotoxic effects in various cancer cell lines, suggesting that this compound could serve as a scaffold for developing new anticancer agents .

Anti-inflammatory Effects

Compounds related to this compound have also been studied for their anti-inflammatory properties. They were found to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α effectively, indicating potential use in treating inflammatory diseases .

Antituberculosis Activity

The compound has shown promise as an antituberculosis agent. Derivatives were tested against multiple strains of Mycobacterium tuberculosis, revealing significant activity against resistant strains .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of synthesized thiourea derivatives against clinical isolates of E. coli and S. aureus. The results indicated that certain derivatives exhibited zones of inhibition comparable to conventional antibiotics, highlighting the potential for developing new antibacterial agents from this class of compounds.

Case Study 2: Anticancer Activity

In a comparative study involving various triazine derivatives on cancer cell lines (e.g., HeLa and MCF7), it was found that modifications on the triazine structure significantly enhanced cytotoxicity. Compounds derived from this compound were among the most effective.

作用机制

The mechanism of action of 4-Amino-6-(6-methylpyridin-2-yl)-1,6-dihydro-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .

相似化合物的比较

Similar Compounds

- 4-Amino-6-(pyridin-2-yl)-1,6-dihydro-1,3,5-triazine-2-thiol

- 4-Amino-6-(4-methylpyridin-2-yl)-1,6-dihydro-1,3,5-triazine-2-thiol

- 4-Amino-6-(3-methylpyridin-2-yl)-1,6-dihydro-1,3,5-triazine-2-thiol

Uniqueness

The uniqueness of 4-Amino-6-(6-methylpyridin-2-yl)-1,6-dihydro-1,3,5-triazine-2-thiol lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 6-methyl group on the pyridine ring can enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties .

生物活性

4-Amino-6-(6-methylpyridin-2-yl)-1,6-dihydro-1,3,5-triazine-2-thiol is a compound with significant potential in medicinal chemistry due to its structural characteristics and biological activity. This article reviews its biological activity, focusing on its antifungal and antibacterial properties, as well as insights from molecular docking studies and structure-based virtual screening.

- Molecular Formula : C₉H₁₁N₅S

- Molecular Weight : 221.28 g/mol

- CAS Number : 1142208-76-1

Biological Activity Overview

The biological activity of this compound has been explored through various studies, particularly concerning its antifungal and antibacterial properties.

Antifungal Activity

Research indicates that derivatives of the triazine core exhibit notable antifungal activity. A study highlighted that compounds similar to this compound demonstrated significant inhibition against Candida albicans when tested at various concentrations (50 to 300 μg per disc) . The mechanism of action appears to involve interaction with N-myristoyltransferase (NMT), an enzyme critical for fungal virulence.

Antibacterial Activity

While the compound shows promise as an antifungal agent, it has not demonstrated significant antibacterial activity against common pathogens such as Staphylococcus aureus or Escherichia coli . This suggests a selective profile where the compound may be more effective against fungal infections rather than bacterial ones.

Molecular Docking Studies

Molecular docking studies provide insights into the binding interactions of the compound with target proteins. The compound was docked into the active site of various enzymes relevant to its antifungal activity. These studies revealed that the amino and thiol groups present in the compound facilitate hydrogen bonding with key residues in the active site of NMT, enhancing its inhibitory potential .

Case Studies and Research Findings

常见问题

Basic Research Questions

Q. What are the standard methods for synthesizing 4-Amino-6-(6-methylpyridin-2-yl)-1,6-dihydro-1,3,5-triazine-2-thiol, and how is purity optimized?

Synthesis typically involves multi-step reactions, including condensation of cyanoguanidine with substituted aldehydes and anilines under acidic conditions. Optimization is achieved via:

- High-performance liquid chromatography (HPLC) for purity assessment.

- Nuclear magnetic resonance (NMR) spectroscopy for structural validation (e.g., confirming sp³-hybridized carbons at 67.5–68.4 ppm in 13C NMR).

- Controlled pH (10–11) during synthesis to prevent undesired dehydrogenation or aromatization .

Q. How are the physicochemical properties of this compound characterized, and why are they critical?

Key properties include:

- LogP : Determined via reverse-phase chromatography or computational modeling to assess lipophilicity (critical for bioavailability).

- Solubility : Evaluated in polar (e.g., ethanol) and nonpolar solvents to guide formulation.

- Thermal stability : Analyzed using differential scanning calorimetry (DSC) to define storage conditions.

These properties inform experimental design, such as solvent selection for biological assays .

Q. What spectroscopic techniques are used to confirm the molecular structure?

- 1H NMR : Identifies protons adjacent to the triazine ring (e.g., signals at 5.70–5.77 ppm for dihydrotriazine protons).

- 13C NMR : Confirms sp³ hybridization of the triazine ring carbons.

- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns.

- Molecular modeling software : Visualizes bond angles and distances to predict reactivity .

Advanced Research Questions

Q. How can contradictions in reaction yields be resolved when synthesizing derivatives with varying substituents?

Systematic evaluation strategies include:

- pH control : Maintaining pH 10–11 to suppress side reactions like dehydrogenation.

- Intermediate monitoring : Using HPLC or TLC to track reaction progress.

- Substituent screening : Testing electron-withdrawing/donating groups to assess steric and electronic effects on yield.

For example, aryl substituents with bulky groups may reduce yield due to steric hindrance, necessitating adjusted stoichiometry .

Q. What mechanistic insights explain the Dimroth rearrangement in triazine derivatives?

The Dimroth rearrangement involves base-promoted tautomerization of 1,6-dihydrotriazines to 5,6-dihydrotriazines. Key steps:

- Ring-opening : Cleavage of the C–N bond adjacent to the thiol group.

- Tautomerization : Reorganization into a more stable 5,6-dihydro structure.

- X-ray crystallography : Confirms the final tautomeric form (e.g., ethanol clathrates with 1:1 stoichiometry) .

Q. How does molecular docking predict interactions between this compound and biological targets?

- Target selection : Prioritize enzymes linked to observed bioactivity (e.g., cancer-related kinases).

- Docking software : Tools like AutoDock Vina simulate binding affinities (e.g., hydrogen bonding with active-site residues).

- Validation : Compare computational results with experimental IC50 values from enzyme inhibition assays.

Preliminary studies on similar triazines suggest interactions with metabolic enzymes involved in tumor proliferation .

Q. What crystallographic methods resolve structural ambiguities in triazine derivatives?

- Single-crystal X-ray diffraction : Determines absolute configuration and hydrogen-bonding networks.

- Powder X-ray diffraction (PXRD) : Assesses phase purity and irreversible desolvation upon heating.

- Thermogravimetric analysis (TGA) : Correlates weight loss with solvent evaporation (e.g., ethanol clathrates) .

属性

IUPAC Name |

4-amino-2-(6-methylpyridin-2-yl)-2,5-dihydro-1H-1,3,5-triazine-6-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5S/c1-5-3-2-4-6(11-5)7-12-8(10)14-9(15)13-7/h2-4,7H,1H3,(H4,10,12,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEDIRRYXHMIZEO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C2NC(=S)NC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。